molecular formula C14H18N4O2S2 B11011528 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11011528
M. Wt: 338.5 g/mol
InChI Key: URLZIEHZADEPEJ-UHFFFAOYSA-N
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Description

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromo-thiazole with butyllithium, followed by treatment with acetaldehyde and subsequent oxidation with potassium permanganate . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H18N4O2S2/c1-7(2)18(10(5)19)14-16-9(4)11(22-14)12(20)17-13-15-6-8(3)21-13/h6-7H,1-5H3,(H,15,17,20)

InChI Key

URLZIEHZADEPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(C(C)C)C(=O)C)C

Origin of Product

United States

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